molecular formula C14H15Cl2F3N4 B13058171 N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride

N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride

Cat. No.: B13058171
M. Wt: 367.2 g/mol
InChI Key: WUZYRZBHXYUFRR-UHFFFAOYSA-N
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Description

N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride typically involves multiple steps. One common route starts with the preparation of 2-chloro-5-(trifluoromethyl)pyridine, which is then reacted with ethylenediamine to form the intermediate. This intermediate undergoes further reactions to introduce the benzene-1,2-diamine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to amine derivatives.

Scientific Research Applications

N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride is unique due to the combination of its pyridine and benzene-1,2-diamine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H15Cl2F3N4

Molecular Weight

367.2 g/mol

IUPAC Name

2-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]benzene-1,2-diamine;hydrochloride

InChI

InChI=1S/C14H14ClF3N4.ClH/c15-10-7-9(14(16,17)18)8-22-13(10)21-6-5-20-12-4-2-1-3-11(12)19;/h1-4,7-8,20H,5-6,19H2,(H,21,22);1H

InChI Key

WUZYRZBHXYUFRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl

Origin of Product

United States

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